molecular formula C14H17NO B14427782 8,9,10,11,12,12a-Hexahydroazocino[2,1-a]isoindol-5(7H)-one CAS No. 84484-60-6

8,9,10,11,12,12a-Hexahydroazocino[2,1-a]isoindol-5(7H)-one

Cat. No.: B14427782
CAS No.: 84484-60-6
M. Wt: 215.29 g/mol
InChI Key: RHVSLJXGNQAQDM-UHFFFAOYSA-N
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Description

8,9,10,11,12,12a-Hexahydroazocino[2,1-a]isoindol-5(7H)-one is a complex organic compound with a unique structure that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8,9,10,11,12,12a-Hexahydroazocino[2,1-a]isoindol-5(7H)-one typically involves multi-step organic reactions. The process often starts with the preparation of the azocino and isoindol precursors, followed by their cyclization under specific conditions to form the desired compound. Common reagents used in these reactions include strong acids or bases, oxidizing agents, and catalysts to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to streamline the production process and reduce costs.

Chemical Reactions Analysis

Types of Reactions

8,9,10,11,12,12a-Hexahydroazocino[2,1-a]isoindol-5(7H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in reduced forms of the compound.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Hydrogen gas, palladium catalyst

    Substitution Reagents: Halides, nucleophiles

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

8,9,10,11,12,12a-Hexahydroazocino[2,1-a]isoindol-5(7H)-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 8,9,10,11,12,12a-Hexahydroazocino[2,1-a]isoindol-5(7H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 9,10,11,12,12a-Hexahydroazocino[2,1-a]isoindol-5(7H)-one
  • 10,11,12,12a-Hexahydroazocino[2,1-a]isoindol-5(7H)-one

Uniqueness

8,9,10,11,12,12a-Hexahydroazocino[2,1-a]isoindol-5(7H)-one stands out due to its unique structural features and the specific chemical properties conferred by its azocino and isoindol moieties. These characteristics make it a valuable compound for various research and industrial applications.

Properties

CAS No.

84484-60-6

Molecular Formula

C14H17NO

Molecular Weight

215.29 g/mol

IUPAC Name

8,9,10,11,12,12a-hexahydro-7H-azocino[1,2-b]isoindol-5-one

InChI

InChI=1S/C14H17NO/c16-14-12-8-5-4-7-11(12)13-9-3-1-2-6-10-15(13)14/h4-5,7-8,13H,1-3,6,9-10H2

InChI Key

RHVSLJXGNQAQDM-UHFFFAOYSA-N

Canonical SMILES

C1CCCN2C(CC1)C3=CC=CC=C3C2=O

Origin of Product

United States

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